molecular formula C19H19N3O2 B5755161 N,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

N,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B5755161
M. Wt: 321.4 g/mol
InChI Key: VRPFIKHXCQDDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its potential as a cancer treatment. DMXAA was first synthesized in the 1990s, and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

DMXAA works by activating the immune system to attack cancer cells. Specifically, DMXAA activates the production of cytokines, which are proteins that play a key role in the immune response. This leads to the recruitment of immune cells to the site of the tumor, where they can attack and kill cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects, including the activation of the immune system, the induction of tumor necrosis, and the inhibition of tumor growth. DMXAA has also been shown to increase blood flow to tumors, which can enhance the delivery of chemotherapy drugs to the site of the tumor.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMXAA for lab experiments is its ability to enhance the effects of chemotherapy and radiation therapy. This makes it a promising candidate for combination therapy. However, DMXAA has also been shown to have limitations, including its potential toxicity and the development of resistance to the drug over time.

Future Directions

There are a number of future directions for research on DMXAA. One area of focus is the development of new analogs of the drug that may have improved efficacy and reduced toxicity. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to DMXAA treatment. Finally, there is ongoing research on the use of DMXAA in combination with other drugs and therapies, with the goal of improving overall treatment outcomes for cancer patients.

Synthesis Methods

DMXAA can be synthesized using a variety of methods, including the reaction of 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by reaction with 4-chlorobenzoyl chloride. The resulting product can then be converted to DMXAA through a series of chemical reactions.

Scientific Research Applications

DMXAA has been studied extensively for its potential as a cancer treatment. In preclinical studies, DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including melanoma, lung cancer, and bladder cancer. DMXAA has also been shown to enhance the effects of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N,3-dimethyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13-7-9-15(10-8-13)18-20-17(24-21-18)12-22(3)19(23)16-6-4-5-14(2)11-16/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPFIKHXCQDDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)C(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.